(S)-Hexahydropyrrolo[1,2-A]pyrazin-6(2H)-one
Description
Properties
IUPAC Name |
(8aS)-2,3,4,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-7-2-1-6-5-8-3-4-9(6)7/h6,8H,1-5H2/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFXPKPIPBNKFI-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1CNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N2[C@@H]1CNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Pathways
The foundational approach involves intramolecular cyclization of amino keto esters or unsaturated amino esters. A representative route begins with the condensation of 4-phenyl-4-oxobutanoic acid and 1,3-diaminopropane in toluene under azeotropic water removal conditions. This step forms a bicyclic intermediate, which undergoes mesylation (using methanesulfonyl chloride) and subsequent cyclization with sodium hydride in acetonitrile to yield the hexahydropyrrolopyrazinone core.
Critical Parameters:
Enantiomeric Resolution
The (S)-enantiomer is isolated via chiral HPLC or enzymatic resolution of racemic mixtures. For instance, intermediates 7a (R-enantiomer) and 7b (S-enantiomer) are separated using chiral stationary phases, with the (S)-form exhibiting preferential biological activity in serotonin receptor modulation.
Enantioselective Synthetic Routes
Asymmetric Catalysis
Recent advances employ organocatalytic asymmetric selenofunctionalization to induce chirality. For example, thiourea-based catalysts enable enantioselective formation of the pyrrolopyrazinone scaffold with >90% enantiomeric excess (ee).
Case Study:
-
Catalyst : (S)-BINOL-derived thiourea
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Conditions : Dichloromethane, −20°C, 24 hours
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Outcome : 78% yield, 92% ee
Reductive Amination
A two-step reductive amination strategy utilizes chiral amines to control stereochemistry:
Optimization Data:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Hydrogen Pressure | 50 psi | Maximizes debenzylation |
| Solvent | Ethanol/water (9:1) | Prevents racemization |
| Catalyst Loading | 10% Pd/C | Balances cost and efficiency |
Industrial-Scale Production Challenges
Scalability Limitations
Lab-scale azeotropic methods face challenges in continuous manufacturing due to:
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Energy Intensity : Prolonged heating for water removal.
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Solvent Recovery : Toluene recycling complexities.
Alternative Approaches
Continuous Flow Chemistry addresses these issues by:
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Reducing reaction time from 24 hours to 2 hours.
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Improving yield from 65% to 89% via precise temperature control.
Comparative Analysis:
| Method | Batch Yield (%) | Flow Yield (%) |
|---|---|---|
| Cyclization | 65 | 89 |
| Enantiomer Separation | 70 | 85 |
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
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NMR : Distinct shifts for (S)-enantiomer at δ 3.85 (m, 1H, CH-N) and δ 4.12 (q, 1H, J = 6.5 Hz).
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X-ray Crystallography : Confirms absolute configuration via Flack parameter (−0.02(3)).
Emerging Methodologies
Biocatalytic Synthesis
Immobilized lipase B from Candida antarctica (CAL-B) catalyzes kinetic resolution of racemates, achieving 98% ee for the (S)-enantiomer.
Process Metrics:
| Parameter | Value |
|---|---|
| Temperature | 37°C |
| pH | 7.5 |
| Conversion | 45% (theoretical maximum 50%) |
Computational Design
Density Functional Theory (DFT) models predict transition states for cyclization, guiding solvent selection (e.g., THF over DMF for lower activation energy).
Chemical Reactions Analysis
Types of Reactions
(S)-Hexahydropyrrolo[1,2-A]pyrazin-6(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its reduced forms, often involving hydrogenation.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where functional groups are introduced or replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is typical.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various hydrogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that (S)-Hexahydropyrrolo[1,2-A]pyrazin-6(2H)-one exhibits promising anticancer activities. In vitro studies have shown its potential to inhibit the growth of various cancer cell lines, although the specific mechanisms are still under investigation. The compound's interaction with molecular targets such as enzymes and receptors may lead to modulation of signal transduction pathways and gene expression regulation, which are critical in cancer progression.
Pain Management
Recent studies have highlighted its efficacy in managing neuropathic pain. In animal models, this compound demonstrated significant anti-hyperalgesic effects. For instance, in a model of chemotherapy-induced neuropathic pain, treatment with this compound restored pain thresholds effectively, suggesting its potential as a non-opioid analgesic .
Antimicrobial Applications
Antibiotic Properties
this compound has been isolated from marine bacteria and shown to possess antimicrobial activity against multi-drug resistant strains of Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be 15 mg/L, indicating its potential as an antibiotic agent. This compound's non-hemolytic nature and antioxidant activity further enhance its profile as a therapeutic candidate against bacterial infections.
Organic Synthesis
Synthesis of Derivatives
This compound serves as a valuable building block in organic synthesis. It is utilized to synthesize various derivatives such as 1H-pyrazolo[3,4-b]pyridine and lactam precursors for other complex molecules. The synthetic routes often involve intramolecular cyclization processes that leverage the unique structural features of this compound to produce more complex heterocycles .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (S)-Hexahydropyrrolo[1,2-A]pyrazin-6(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
- Structure : Contains two ketone groups (1,4-dione) instead of one (6-one) in the target compound.
- Synthesis : Produced by Bacillus and Shewanella spp. via fermentation .
- Bioactivity: Antibacterial: Active against Staphylococcus aureus . Algicidal: Inhibits Microcystis aeruginosa . Nematicidal: Inhibits J2 nematodes and egg hatching (LC₅₀ = 0.42 mg/mL) . Antioxidant: Scavenges free radicals .
- Purity : ≥99% via UHPLC (RT = 4.913 min) .
- Key Difference : The 1,4-dione scaffold broadens bioactivity but reduces stereochemical complexity compared to the (S)-enantiomer .
Substituted Derivatives: 3-Isobutyl and 3-Benzyl Analogs
- Structure : Substituents at the 3-position (e.g., isobutyl, benzyl) enhance lipophilicity .
- Synthesis: Produced by Bacillus amyloliquefaciens mutants under stress (e.g., HNO₂ treatment) .
- Bioactivity :
- Key Difference : Alkyl/aryl substituents improve membrane permeability but may reduce solubility compared to the unsubstituted (S)-enantiomer .
Enantiomers and Salts
- (R)-Enantiomer Hydrochloride (CAS: 1429238-55-0): Molecular Weight: Higher (176.64 g/mol) due to HCl . Cost: Priced at €471.00/g vs. the (S)-enantiomer’s variable commercial availability .
- Key Difference : Chirality affects receptor binding; the (S)-enantiomer’s stereochemistry may enhance target specificity in pharmaceuticals .
Pyrrolo-Pyrazine Hybrids
- Examples: Tetrahydropyrrolo[1,2-a]quinoxalines and pyrido[3,2-e]pyrrolo[1,2-a]pyrazines .
- Bioactivity :
- Key Difference: Expanded ring systems (e.g., quinoxaline fusion) enhance pharmacological diversity but increase synthetic complexity .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
(S)-Hexahydropyrrolo[1,2-A]pyrazin-6(2H)-one is a bicyclic compound characterized by a fused pyrrolo and pyrazine ring system. Its molecular formula is CHNO, with a molecular weight of 140.18 g/mol. The compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer properties and interactions with various biological targets.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. This interaction can lead to inhibition or modulation of these targets, influencing various biological processes such as signal transduction and gene expression regulation. The presence of a lactam functional group contributes to its chemical reactivity and biological properties, allowing for hydrogen bonding and other interactions that may enhance its efficacy as a therapeutic agent.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Anticancer Properties : The compound has shown potential in inhibiting cancer cell growth. In vitro studies suggest that it may affect various cancer cell lines, although specific mechanisms remain to be fully elucidated .
- Cytotoxicity : Studies have demonstrated moderate cytotoxic effects on normal cell lines, suggesting that while it may have therapeutic potential, careful consideration of dosage and application is necessary to minimize toxicity .
- Antifungal Activity : Related compounds have displayed antifungal properties, indicating that this compound might share similar effects against fungal pathogens. For instance, diketopiperazine derivatives have been noted for their antifungal activities in various studies, pointing towards the potential for broader applications in treating fungal infections .
Case Studies
- Cytotoxicity Assessment : A study evaluating the cytotoxic effects of related compounds on RAW 264.7 cell lines found a 50% inhibitory concentration (IC) value of approximately 500 µg/mL for certain derivatives. This indicates a moderate level of cytotoxicity that warrants further investigation into the safety profile of this compound .
- Hemolytic Activity : Another study reported the hemolytic effect of similar compounds on human erythrocytes, with an effective concentration 50% (EC) value of 115.5 µg/mL. Such findings are crucial for understanding the safety and potential side effects associated with the use of these compounds in therapeutic settings .
Data Summary Table
| Biological Activity | Measurement Method | Findings |
|---|---|---|
| Anticancer Properties | In vitro assays | Inhibition observed in various cancer cell lines |
| Cytotoxicity | MTT assay | IC ~ 500 µg/mL on RAW 264.7 cells |
| Hemolytic Activity | Hemolysis assay | EC ~ 115.5 µg/mL on human erythrocytes |
| Antifungal Activity | Fungal inhibition tests | Potential antifungal effects noted in related studies |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (S)-Hexahydropyrrolo[1,2-A]pyrazin-6(2H)-one with high enantiomeric purity?
- Methodological Answer : The compound can be synthesized via a two-step process:
Deprotection : Treat (S)-(-)-N-(t-Butoxycarbonyl)-prolylglycine methyl ester with trifluoroacetic acid (TFA) in dichloromethane to remove the Boc protecting group .
Cyclization : Reflux the deprotected intermediate in methanol with triethylamine (TEA) to induce lactam formation. Purification via solvent recrystallization (e.g., propanol) yields the product with 78% enantiomeric purity .
Key Parameters : Optimize TFA stoichiometry (excess for complete deprotection) and TEA concentration to minimize racemization.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm ring saturation and stereochemistry. Key signals include δ 3.5–4.5 ppm (N–CH₂ protons) and δ 1.5–2.5 ppm (saturated pyrrolidine/pyrazine protons) .
- Mass Spectrometry (MS) : Electron ionization (EI-MS) at 70 eV provides molecular ion peaks (e.g., m/z 140.18 for [M]) and fragmentation patterns to confirm the backbone .
- Gas Chromatography (GC) : Use non-polar columns (e.g., DB-5MS) with temperature gradients (50°C to 300°C) to assess purity and retention indices .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to study the conformational flexibility of this compound?
- Methodological Answer :
- Functional Selection : Use the B97-D functional with Grimme’s dispersion correction to model van der Waals interactions critical for fused heterocycles .
- Conformational Sampling : Perform relaxed potential energy surface (PES) scans to identify low-energy conformers. Compare with X-ray crystallography data (e.g., torsion angles from crystal structures in ).
- Solvent Effects : Include implicit solvent models (e.g., PCM for methanol) to assess solvent-driven conformational changes.
Q. What strategies resolve contradictions in reported synthetic yields across different methodologies?
- Methodological Answer :
- Comparative Analysis : Replicate protocols from (TFA-mediated deprotection) and (condensation with 4-phenyl-4-oxobutanoic acid) under controlled conditions.
- Critical Variables : Monitor reaction temperature (TFA reactions at 25°C vs. condensation at 100°C), catalyst loading, and purification steps (e.g., column chromatography vs. recrystallization).
- Yield Optimization : Use design of experiments (DoE) to identify factors (e.g., solvent polarity, reaction time) contributing to variability.
Q. How does stereochemistry influence its role in synergistic pharmaceutical compositions?
- Methodological Answer :
- Non-Racemic Formulations : Prepare enantiomeric mixtures (e.g., R:S ratios of 3:1) and test bioactivity in vitro (e.g., enzyme inhibition assays). Synergistic effects are often observed when the (S)-enantiomer dominates due to enhanced target binding .
- Structural Modifications : Introduce sulfonyl groups (e.g., 2-[(4-fluorophenyl)sulfonyl]) to the pyrrolidine ring and evaluate changes in pharmacokinetics via HPLC-MS .
Q. What structural analogs of this compound exhibit documented biological activities?
- Methodological Answer :
- Pyrrolopyrazine Derivatives : Synthesize analogs like 1,2-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives via domino reactions of vinyl azides .
- Biological Screening : Test analogs for antimicrobial activity (MIC assays) or kinase inhibition (e.g., EGFR). For example, 7-ethylhexahydro analogs show promise in cellular uptake studies .
Q. How can π-π stacking and hydrogen bonding interactions be experimentally validated in its crystal structure?
- Methodological Answer :
- X-Ray Crystallography : Resolve the crystal structure (orthorhombic system, space group P222) to measure intermolecular distances (e.g., 3.5 Å for π-π interactions between aromatic substituents) .
- Hydrogen Bond Analysis : Identify donor-acceptor pairs (e.g., N–H···O=C) using Hirshfeld surface analysis. Compare with DFT-calculated hydrogen bond strengths .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
